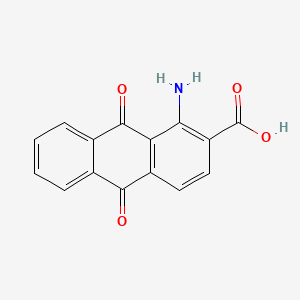

1-Aminoanthraquinone-2-carboxylic acid

Description

The exact mass of the compound 1-Aminoanthraquinone-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Aminoanthraquinone-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminoanthraquinone-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKNBFSDCOALQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058866 | |

| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-24-6 | |

| Record name | 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-carboxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-2-carboxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413N4ED0PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid from 1-Nitroanthraquinone-2-carboxylic Acid

This technical guide provides an in-depth exploration of the chemical synthesis of 1-aminoanthraquinone-2-carboxylic acid, a significant intermediate in the production of dyes and a molecule of interest in pharmaceutical research.[1][2] The primary focus is the reduction of its precursor, 1-nitroanthraquinone-2-carboxylic acid. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction and Significance

1-Aminoanthraquinone-2-carboxylic acid (C₁₅H₉NO₄, Molar Mass: 267.24 g/mol ) is an organic compound characterized by an anthraquinone core functionalized with both an amino group (-NH₂) at the 1-position and a carboxylic acid group (-COOH) at the 2-position.[1][3] This bifunctional nature makes it a versatile building block in organic synthesis.[1] It typically appears as red, needle-like crystals.[1][4]

Its primary applications are found in:

-

Dye Industry: As a key intermediate for creating a range of vibrant anthraquinone dyes.[1]

-

Pharmaceutical Research: The molecule has shown potential antimicrobial and anticancer properties, making it a subject of investigation for new therapeutic agents.[1]

The synthesis route detailed herein involves the selective reduction of the nitro group on 1-nitroanthraquinone-2-carboxylic acid. This transformation is a cornerstone reaction in aromatic chemistry, and its successful execution is critical for achieving a high purity and yield of the desired product.

The Core Transformation: Mechanistic Considerations

The conversion of 1-nitroanthraquinone-2-carboxylic acid to 1-aminoanthraquinone-2-carboxylic acid is a classic example of aromatic nitro group reduction. While various reagents can accomplish this, the use of hydrazine hydrate (N₂H₄·H₂O) in an alkaline medium is a well-established and efficient method.[5][6]

The Chemistry of Reduction:

The fundamental principle involves the transfer of electrons to the nitro group (-NO₂), leading to its stepwise reduction. The overall reaction can be summarized as:

Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

In this process, the nitrogen atom's oxidation state changes from +3 in the nitro group to -3 in the amino group.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent (Hydrazine Hydrate): Hydrazine is a powerful reducing agent. In an alkaline environment, it readily donates hydrogen, making it highly effective for reducing nitroarenes. Its decomposition products are nitrogen gas and water, which are environmentally benign and easy to remove from the reaction mixture.

-

Role of the Alkaline Medium (Sodium Hydroxide): The reaction is performed in an aqueous solution of sodium hydroxide (NaOH). The alkaline conditions serve two primary purposes:

-

Deprotonation: The carboxylic acid group of the starting material is deprotonated to form a water-soluble carboxylate salt, which facilitates a homogenous reaction in the aqueous medium.

-

Activation of Hydrazine: The basic environment enhances the reducing power of hydrazine hydrate.

-

-

Temperature Control: The reaction temperature is maintained between 70-80°C.[5][6] This provides the necessary activation energy for the reduction to proceed at a practical rate without causing significant degradation of the reactants or products. Higher temperatures could lead to unwanted side reactions.

Below is a diagram illustrating the chemical structures of the reactant and the final product.

Caption: Chemical structures of the core reactant and product.

Validated Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. It is based on established procedures.[5][6]

3.1. Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1-Nitroanthraquinone-2-carboxylic acid | C₁₅H₇NO₆ | 297.22 | 30 parts by weight | Starting material. |

| Water (Deionized) | H₂O | 18.02 | 250 + 250 + 1000 parts | Solvent and for washing. |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 10 parts by weight | Reducing agent. (Caution: Toxic) |

| Sodium Hydroxide Solution (30% aq.) | NaOH | 40.00 | 67 parts by weight | Alkaline medium. (Caution: Corrosive) |

| Hydrochloric Acid (aq.) | HCl | 36.46 | As needed | For acidification. (Caution: Corrosive) |

3.2. Equipment

-

Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and addition funnel.

-

Heating mantle or water bath for temperature control.

-

Filtration apparatus (e.g., Büchner funnel and flask).

-

pH indicator paper or pH meter.

-

Drying oven.

3.3. Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In the reaction vessel, combine 250 parts of water, 10 parts of hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution.[5][6]

-

Heating: Begin stirring the mixture and heat it to 70°C.[5][6]

-

Addition of the Nitro Compound: Over a period of 1 hour, slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid to the heated, stirring mixture. Maintain the temperature between 70°C and 75°C during the addition.[6]

-

Reaction Period: After the addition is complete, raise the temperature to 80°C and continue stirring for 4 hours to ensure the reaction goes to completion.[5][6]

-

Dilution and Filtration: Cool the reaction mass and dilute it with an additional 250 parts of water. Filter the resulting mixture to separate the precipitate.[5][6]

-

Acidification and Precipitation: Transfer the collected precipitate into a new vessel containing 1000 parts of water. Stir to create a suspension and then acidify the mixture with aqueous hydrochloric acid until the pH is acidic. This will precipitate the product, 1-aminoanthraquinone-2-carboxylic acid.[5][6]

-

Isolation and Washing: Filter the precipitate. Wash the collected solid with water until the filtrate runs clear and is neutral to pH paper.[5][6]

-

Drying: Dry the final product in an oven. The expected yield is approximately 20 parts by weight of 1-aminoanthraquinone-2-carboxylic acid.[5][6]

The following diagram provides a visual representation of the experimental workflow.

Caption: Workflow for the synthesis of 1-aminoanthraquinone-2-carboxylic acid.

Product Characterization

Confirming the identity and purity of the synthesized compound is a critical final step.

| Property | Description |

| Appearance | Red needles.[1][4] |

| Melting Point | 295-296°C.[4] |

| Solubility | Insoluble in water and ligroin. Slightly soluble in ether, benzene, and alcohol. Soluble in aniline, boiling nitrobenzene, and aqueous sodium hydroxide (forming a deep red solution).[4] |

| Molecular Formula | C₁₅H₉NO₄[3] |

| Molar Mass | 267.24 g/mol [1][3] |

Analytical Techniques for Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the aromatic structure and the presence of the amino and carboxylic acid protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C=O stretches of the quinone system.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Hydrazine Hydrate: Is highly toxic and a suspected carcinogen. Handle with extreme care.

-

Sodium Hydroxide and Hydrochloric Acid: Are corrosive and can cause severe burns. Avoid contact with skin and eyes.

References

- 1. Buy 1-Aminoanthraquinone-2-carboxylic acid | 82-24-6 [smolecule.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. 1-Aminoanthraquinone-2-carboxylic Acid [drugfuture.com]

- 5. prepchem.com [prepchem.com]

- 6. US4016182A - Process for the production of aminoanthraquinone compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Aminoanthraquinone-2-carboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-aminoanthraquinone-2-carboxylic acid, a versatile organic compound with significant potential in various scientific domains, including medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers and professionals in drug development.

Core Compound Identity and Physicochemical Properties

1-Aminoanthraquinone-2-carboxylic acid is an organic compound featuring an anthraquinone core structure substituted with both an amino group and a carboxylic acid group.[1][2] This bifunctional nature is key to its chemical reactivity and utility as a building block in organic synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 82-24-6 | [1][3][4] |

| Molecular Formula | C₁₅H₉NO₄ | [2][5][6] |

| Molecular Weight | 267.24 g/mol | [1][2][5][6][7] |

| Appearance | Red needles | [1][7] |

| Melting Point | 295-296 °C | [1][7] |

| Solubility | Soluble in aniline, boiling nitrobenzene, sodium hydroxide, and aqueous pyridine. Slightly soluble in ether, benzene, and alcohol. Insoluble in water and ligroin. | [7] |

Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid

A common and effective method for the synthesis of 1-aminoanthraquinone-2-carboxylic acid is through the reduction of 1-nitroanthraquinone-2-carboxylic acid. This process can be achieved using various reducing agents, with sodium sulfide or hydrazine hydrate being well-documented options.[5][7]

Experimental Protocol: Reduction via Hydrazine Hydrate

This protocol outlines a laboratory-scale synthesis of 1-aminoanthraquinone-2-carboxylic acid.

Materials:

-

1-nitroanthraquinone-2-carboxylic acid

-

Hydrazine hydrate

-

Aqueous sodium hydroxide solution (30%)

-

Water

-

Aqueous hydrochloric acid

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 250 parts water, 10 parts hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution. Heat the mixture to 70°C with stirring.[5]

-

Slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid to the stirred mixture over the course of one hour, maintaining the temperature at 70°C.[5]

-

After the addition is complete, raise the reaction temperature to 80°C and continue stirring for four hours.[5]

-

Dilute the reaction mixture with 250 parts of water and filter to collect the precipitate.[5]

-

Resuspend the precipitate in 1000 parts of water and acidify with aqueous hydrochloric acid.[5]

-

Filter the resulting precipitate, wash with water until the filtrate is neutral and colorless, and then dry to obtain 1-aminoanthraquinone-2-carboxylic acid.[5]

Caption: Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid.

Applications in Research and Drug Development

The unique structure of 1-aminoanthraquinone-2-carboxylic acid makes it a valuable compound in several research and development areas.

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of other complex molecules. For instance, it can be decarboxylated to produce 1-aminoanthraquinone, a significant precursor for many dyes and pigments.[1][8] This reaction is typically carried out at high temperatures in the presence of a metal catalyst, such as copper or copper oxide, in a high-boiling solvent like pyridine.[1]

Potential in Drug Discovery

The anthraquinone scaffold is present in numerous natural and synthetic compounds with demonstrated biological activity, including some anticancer agents. 1-Aminoanthraquinone-2-carboxylic acid itself has been investigated for its potential pharmacological properties.

-

Antimicrobial and Anticancer Properties: Studies have suggested that 1-aminoanthraquinone-2-carboxylic acid exhibits antimicrobial activity against various pathogens.[1] Furthermore, research indicates potential anticancer properties, possibly through the induction of apoptosis in cancer cells via oxidative stress pathways.[1]

-

Precursor for Novel Therapeutics: The amino and carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the synthesis of novel derivatives with potentially enhanced or targeted biological activities. For example, the synthesis of 1-aminoanthraquinone-2-carbohydrazide from the ethyl ester of 1-aminoanthraquinone-2-carboxylic acid opens pathways to a variety of heterocyclic compounds like oxadiazoles, pyrazoles, and pyrimidines, which are classes of compounds with known medicinal applications. A related compound, anthraquinone-2-carboxylic acid, has shown potential as an antiviral agent against influenza viruses.[9]

Fluorescent Probes and Chemosensors

Anthraquinone derivatives are known for their fluorescent properties.[10] The fluorescence of these compounds can be sensitive to their local environment, making them useful as probes and sensors. For instance, a polymer derived from a related compound, poly(1-amino-5-chloroanthraquinone), has been developed as a highly selective and ultrasensitive fluorescent chemosensor for ferric ions (Fe³⁺).[11] This suggests that 1-aminoanthraquinone-2-carboxylic acid and its derivatives could be explored for similar applications in analytical chemistry and bio-imaging. The fundamental mechanism often involves internal charge transfer from the electron-donating amino group to the electron-withdrawing carbonyl groups upon excitation.[10]

Experimental Workflow: Metal Ion Detection using a Fluorescent Probe

The following is a generalized workflow for the application of an anthraquinone-based fluorescent probe for the detection of metal ions.

Caption: Workflow for Metal Ion Detection.

Spectroscopic Characterization

For unequivocal identification, a combination of spectroscopic techniques is employed. Representative data for 1-aminoanthraquinone-2-carboxylic acid can be found in spectral databases.[3][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and anthraquinone carbonyl (C=O stretching) groups.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[15]

-

Avoid Contact: Avoid contact with skin and eyes.[13][15] In case of contact, rinse immediately with plenty of water.[13][14]

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place.[15]

Conclusion

1-Aminoanthraquinone-2-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its demonstrated and potential applications in diverse fields. For researchers in drug development, its utility as a scaffold for generating novel bioactive molecules is particularly noteworthy. Its fluorescent properties also open up avenues for the development of new analytical tools. As with any chemical, proper safety protocols must be followed during its handling and use.

References

-

PrepChem. (n.d.). Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

-

The Merck Index Online. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US4328161A - Process for the preparation of 1-aminoanthraquinones.

-

SpectraBase. (n.d.). 1-Amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

-

The Merck Index Online. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0499450 A1 - Synthesis of 1-aminoanthraquinone. Retrieved from [Link]

-

Indian Journal of Chemistry. (2000). Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and phthalazines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Amino-anthraquinone-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

The Merck Index Online. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. Retrieved from [Link]

-

Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 1-Aminoanthraquinone. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 1-Aminoanthraquinone-2-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2025, April 27). Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0499451 A1 - Synthesis of 1-amino-anthraquinone. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Chemistry of 2-aminoanthraquinones. Retrieved from [Link]

-

MDPI. (2024, March 4). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Poly(1-amino-5-chloroanthraquinone): Highly Selective and Ultrasensitive Fluorescent Chemosensor For Ferric Ion. Retrieved from [Link]

Sources

- 1. Buy 1-Aminoanthraquinone-2-carboxylic acid | 82-24-6 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pschemicals.com [pschemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. 1-Aminoanthraquinone-2-carboxylic Acid [drugfuture.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. fishersci.dk [fishersci.dk]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectral Analysis of 1-Aminoanthraquinone-2-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-Aminoanthraquinone-2-carboxylic acid (CAS No. 82-24-6), a key intermediate in the synthesis of various dyes and biologically active molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Significance of Spectral Characterization

1-Aminoanthraquinone-2-carboxylic acid is an organic compound with the molecular formula C₁₅H₉NO₄ and a molecular weight of 267.24 g/mol .[1][2] Its structure, featuring an anthraquinone core substituted with both an amino and a carboxylic acid group, gives rise to its unique chemical and physical properties. Accurate spectral characterization is paramount for confirming the identity and purity of this compound, which is crucial for its application in research and development. This guide will delve into the nuances of its NMR, IR, and MS spectra, providing a framework for its unambiguous identification.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular structure of 1-Aminoanthraquinone-2-carboxylic acid. The anthraquinone skeleton is a rigid, planar system of three fused benzene rings. The presence of an electron-donating amino group (-NH₂) at position 1 and an electron-withdrawing carboxylic acid group (-COOH) at position 2 significantly influences the electronic environment of the aromatic protons and carbons, which is reflected in the spectral data.

Caption: Molecular structure of 1-Aminoanthraquinone-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the reproducibility and reliability of the acquired NMR data.

-

Sample Preparation: Dissolve 10-20 mg of 1-Aminoanthraquinone-2-carboxylic acid in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of solvent is critical due to the compound's limited solubility in many common NMR solvents.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse width and a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Set the spectral width to cover the expected range of aromatic and exchangeable protons (typically 0-15 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum of 1-Aminoanthraquinone-2-carboxylic acid is available in the SpectraBase database.[3] The expected chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and carbonyl groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Aminoanthraquinone-2-carboxylic acid

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Ketone) | 180-190 | Characteristic for quinone carbonyls. |

| COOH | 165-175 | Typical range for carboxylic acid carbons. |

| Aromatic C-NH₂ | 145-155 | Shielded by the amino group. |

| Aromatic C-COOH | 130-140 | Deshielded by the carboxylic acid group. |

| Other Aromatic C | 110-140 | Complex pattern due to substitution. |

¹H NMR Spectral Data and Interpretation

While a definitive, published ¹H NMR spectrum for 1-Aminoanthraquinone-2-carboxylic acid was not located in the conducted research, a predicted spectrum can be inferred based on the analysis of closely related structures and fundamental NMR principles.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (7.0-9.0 ppm), along with broad signals for the amine and carboxylic acid protons. The integration of the aromatic signals should correspond to 6 protons.

-

Aromatic Protons (7.0-9.0 ppm): The protons on the anthraquinone core will appear as a series of doublets, triplets, and multiplets. The exact chemical shifts and coupling constants will depend on their position relative to the amino and carboxylic acid groups. Protons ortho and para to the amino group will be shielded (shifted upfield), while those ortho and para to the carbonyl and carboxylic acid groups will be deshielded (shifted downfield).

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration. This is due to quadrupole broadening and chemical exchange.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated, typically downfield (10-13 ppm), due to hydrogen bonding and chemical exchange.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectral Data and Interpretation

The IR spectrum of 1-Aminoanthraquinone-2-carboxylic acid is available on SpectraBase.[4] The key absorption bands are summarized below.

Table 2: Characteristic IR Absorption Bands for 1-Aminoanthraquinone-2-carboxylic acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| 1690-1660 | C=O stretch | Carboxylic Acid (-COOH) |

| 1670-1630 | C=O stretch | Quinone Carbonyl |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid (-COOH) |

The broad O-H stretching band of the carboxylic acid is a hallmark of this functional group and often overlaps with the C-H stretching vibrations.[5][6] The presence of two distinct C=O stretching bands for the carboxylic acid and the quinone carbonyls is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for volatile derivatives) or liquid chromatography.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) are useful for determining the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-Aminoanthraquinone-2-carboxylic acid is available on SpectraBase.[3] The molecular ion peak ([M]⁺) should be observed at an m/z of 267, corresponding to the molecular weight of the compound.[1][2]

Key Fragmentation Pathways:

The fragmentation of anthraquinone derivatives is well-characterized.[7] The primary fragmentation pathways for 1-Aminoanthraquinone-2-carboxylic acid under EI are expected to involve:

-

Loss of H₂O: The initial loss of water (18 Da) from the carboxylic acid group to form an acylium ion.

-

Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the acylium ion.

-

Loss of COOH: Direct loss of the carboxylic acid group as a radical (45 Da).

-

Loss of CO from the quinone ring: A characteristic fragmentation of quinones is the sequential loss of two molecules of carbon monoxide.[7]

Sources

- 1. 1-Aminoanthraquinone-2-carboxylic Acid [drugfuture.com]

- 2. Buy 1-Aminoanthraquinone-2-carboxylic acid | 82-24-6 [smolecule.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. benchchem.com [benchchem.com]

The Solubility Profile of 1-Aminoanthraquinone-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-aminoanthraquinone-2-carboxylic acid, a compound of significant interest in the pharmaceutical and dye industries. This document offers a detailed analysis of the physicochemical properties influencing its solubility, a summary of its behavior in various organic solvents, and a robust, field-proven protocol for experimentally determining its thermodynamic solubility. This guide is intended for researchers, scientists, and professionals in drug development, enabling a comprehensive understanding and practical application of this compound's solubility profile.

Introduction: Understanding 1-Aminoanthraquinone-2-carboxylic Acid

1-Aminoanthraquinone-2-carboxylic acid is an organic compound characterized by a complex aromatic structure, featuring an anthraquinone core substituted with both an amino and a carboxylic acid group.[1] This unique combination of functional groups imparts distinct chemical properties that are pivotal to its application as a precursor in the synthesis of various dyes and as a potential candidate in drug development.[1] Its molecular structure dictates its polarity, hydrogen bonding capabilities, and ultimately, its solubility in different solvent systems. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and various analytical techniques.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 82-24-6 | [1][2] |

| Molecular Formula | C₁₅H₉NO₄ | [1][2] |

| Molecular Weight | 267.24 g/mol | [1][2] |

| Appearance | Red needles | [2] |

| Melting Point | 295-296 °C | [2] |

Theoretical Framework: Factors Governing Solubility

The solubility of 1-aminoanthraquinone-2-carboxylic acid is a multi-faceted phenomenon governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a fundamental guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

The large, non-polar anthraquinone core contributes to the molecule's hydrophobic character. Conversely, the amino (-NH₂) and carboxylic acid (-COOH) groups are polar and capable of forming hydrogen bonds, enhancing solubility in polar solvents. The overall solubility in a given organic solvent is a balance between these opposing characteristics.

The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the amino group primarily acts as a hydrogen bond donor. The presence of these groups suggests a higher affinity for polar protic and aprotic solvents that can engage in hydrogen bonding.

Figure 1: Key molecular and solvent properties influencing the solubility of 1-aminoanthraquinone-2-carboxylic acid.

Qualitative and Quantitative Solubility Profile

Table of Qualitative Solubility:

| Solvent Class | Representative Solvents | Observed/Expected Solubility | Rationale |

| Polar Protic | Alcohols (Methanol, Ethanol) | Slightly Soluble | Capable of hydrogen bonding with the amino and carboxylic acid groups, but the large non-polar core limits high solubility. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are highly polar and can effectively solvate the polar functional groups without the steric hindrance of a protic hydrogen, leading to good solubility. |

| Aromatic | Benzene, Toluene | Slightly Soluble | The non-polar aromatic rings of these solvents can interact favorably with the anthraquinone core through π-π stacking, but they are not effective at solvating the polar functional groups. |

| Ethers | Diethyl ether | Slightly Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall low polarity of the solvent limits its solvating power for this molecule. |

| Halogenated | Dichloromethane, Chloroform | Slightly Soluble to Soluble | These solvents have moderate polarity and can induce dipole interactions, but their ability to engage in hydrogen bonding is limited. |

| Non-polar | Ligroin, Hexane | Insoluble | The large, non-polar anthraquinone structure is not sufficient to overcome the high polarity of the amino and carboxylic acid groups, leading to insolubility in non-polar aliphatic solvents. |

| Basic | Pyridine, Aniline | Soluble | These basic solvents can react with the acidic carboxylic acid group to form a salt, significantly increasing solubility. |

| Aqueous | Water | Insoluble | The large hydrophobic anthraquinone core dominates, making it insoluble in water despite the presence of polar functional groups. |

Note: "Slightly Soluble" and "Soluble" are qualitative terms. Experimental determination is necessary for quantitative values.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[3] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Figure 2: Workflow for the experimental determination of thermodynamic solubility using the shake-flask method.

Detailed Protocol

Materials:

-

1-Aminoanthraquinone-2-carboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of 1-aminoanthraquinone-2-carboxylic acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

-

Perform serial dilutions to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid 1-aminoanthraquinone-2-carboxylic acid to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a chemically resistant syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Sample Analysis:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 1-aminoanthraquinone-2-carboxylic acid in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

The final solubility is typically expressed in mg/mL or mol/L.

-

Self-Validation and Trustworthiness: To ensure the reliability of the results, it is crucial to include control measures. Running duplicates or triplicates for each solvent is essential.[4] The stability of the compound in the solvent over the equilibration period should also be assessed. Furthermore, the solid material remaining after the experiment can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred, which could affect the solubility measurement.

Conclusion

The solubility of 1-aminoanthraquinone-2-carboxylic acid in organic solvents is a critical parameter for its successful application in research and industry. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative assessment of its behavior in various solvent classes, and a detailed, validated protocol for its quantitative determination. By understanding the interplay of its molecular structure with solvent properties and employing robust experimental techniques, researchers can effectively harness the potential of this versatile compound.

References

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

The Merck Index. 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure of 1-Aminoanthraquinone-2-carboxylic Acid: Synthesis, Characterization, and Structural Analysis

This guide provides a comprehensive technical overview of 1-Aminoanthraquinone-2-carboxylic acid (AACA), a bifunctional organic molecule with significance in the development of dyes and potential pharmaceutical agents.[1] We will explore its synthesis, detail the rigorous workflow for determining its crystal structure, and analyze the key intermolecular forces that govern its solid-state architecture. This document is intended for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering both established protocols and expert insights into the structure-property relationships of this important anthraquinone derivative.

Introduction to 1-Aminoanthraquinone-2-carboxylic Acid

1-Aminoanthraquinone-2-carboxylic acid (AACA) is a derivative of the anthraquinone core, a tricyclic aromatic system fundamental to a vast number of natural and synthetic compounds. The uniqueness of AACA lies in the strategic placement of two key functional groups on its aromatic framework: an amino group (-NH₂) at the 1-position and a carboxylic acid group (-COOH) at the 2-position.[1] This specific arrangement creates a molecule with rich electronic properties and a high potential for forming strong, directional intermolecular interactions, particularly intramolecular and intermolecular hydrogen bonds.

Understanding the precise three-dimensional arrangement of AACA molecules in the solid state—its crystal structure—is paramount. The crystal structure dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which are of utmost importance in drug development. Furthermore, the crystal packing reveals the network of non-covalent interactions, providing a roadmap for designing novel co-crystals and materials with tailored properties.

Synthesis and Crystal Growth

Synthesis of AACA

The most common and reliable synthesis of AACA involves the chemical reduction of its nitro precursor, 1-nitroanthraquinone-2-carboxylic acid.[2] This transformation is typically achieved with high yield and purity.

Experimental Protocol: Synthesis via Reduction

-

Reaction Setup: Prepare a reaction vessel with 250 parts water, 10 parts hydrazine hydrate, and 67 parts 30% aqueous sodium hydroxide solution. Heat the mixture to 70°C with stirring.[3][4]

-

Precursor Addition: Over the course of one hour, slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid to the heated mixture. The slow addition is crucial to control the exothermic reaction and ensure homogeneity.[3]

-

Reaction: Increase the temperature to 80°C and maintain vigorous stirring for 4 hours to drive the reduction to completion.[3]

-

Isolation: Dilute the reaction mixture with an additional 250 parts of water and filter the hot solution to remove any insoluble impurities.

-

Acidification: Stir the filtrate into 1000 parts of water and acidify with hydrochloric acid until the product precipitates completely. The protonation of the carboxylate salt renders the AACA insoluble.

-

Purification: Filter the precipitate and wash thoroughly with water until the filtrate is neutral and colorless. Dry the resulting solid to obtain pure 1-Aminoanthraquinone-2-carboxylic acid.[3]

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is the most critical prerequisite for X-ray diffraction analysis.[5] The choice of solvent and crystallization technique is guided by the compound's solubility profile. AACA is known to be soluble in boiling nitrobenzene and forms red needles upon cooling.[2] The slow evaporation technique is a reliable method for this purpose.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: Based on known solubility data, select a suitable solvent or solvent system. Nitrobenzene is a documented choice, though safer alternatives like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) should be evaluated.[2]

-

Solution Preparation: Prepare a saturated or near-saturated solution of AACA in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step removes particulate matter that could act as unwanted nucleation sites, leading to polycrystalline material.

-

Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow, controlled evaporation of the solvent over several days to weeks at room temperature. The slow rate is essential for allowing large, well-ordered crystals to form.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps and dry them on filter paper.

Crystallographic Analysis: A Standard Workflow

Caption: Experimental workflow for crystal structure determination.

Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

X-ray Diffraction: The crystal is placed in a modern X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., MoKα, λ = 0.71073 Å).[7]

-

Data Collection: The diffractometer rotates the crystal while collecting a series of diffraction images, capturing the intensities and positions of thousands of reflections.[6]

-

Data Reduction: The raw data are processed to integrate the reflection intensities, apply corrections (e.g., for Lorentz and polarization effects), and scale the data. This step yields a file of unique reflections.[7]

Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.[8]

-

Structure Solution: An initial model of the molecular structure is generated using direct methods or Patterson methods, which use the intensity data to phase the reflections and generate an initial electron density map.[6]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).[8] The quality of the fit is monitored by the R-factor; a final R1 value below 5% is indicative of a well-refined structure.

Predicted Crystal Structure and Intermolecular Interactions

Based on the molecular structure of AACA and crystallographic data from analogous compounds like anthraquinone-2-carboxylic acid, we can make authoritative predictions about its solid-state architecture.[9][10]

Key Intermolecular Synthons

The crystal packing of AACA will be dominated by a network of hydrogen bonds.

-

Carboxylic Acid Dimer: The most predictable and stable interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is one of the most robust synthons in crystal engineering.[11]

-

Amino Group Interactions: The amino group provides two hydrogen bond donors (N-H) and can participate in both intramolecular and intermolecular hydrogen bonding. An intramolecular N-H···O bond with the adjacent carbonyl oxygen is highly probable, creating a stable six-membered ring. The remaining N-H group is then available to form intermolecular N-H···O bonds with the carbonyl or carboxylic acid oxygen atoms of neighboring molecules.[12]

-

π-π Stacking: The large, planar anthraquinone core is expected to facilitate significant π-π stacking interactions, contributing to the overall stability of the crystal lattice.[13]

Sources

- 1. Buy 1-Aminoanthraquinone-2-carboxylic acid | 82-24-6 [smolecule.com]

- 2. 1-Aminoanthraquinone-2-carboxylic Acid [drugfuture.com]

- 3. prepchem.com [prepchem.com]

- 4. US4016182A - Process for the production of aminoanthraquinone compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Theoretical Chemist's Guide to 1-Aminoanthraquinone-2-carboxylic Acid: Computational Protocols and Spectroscopic Insights

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Aminoanthraquinone-2-carboxylic acid (1-AAQCA) is a bifunctional organic molecule featuring the robust anthraquinone chromophore, a primary amine, and a carboxylic acid group.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of dyes and a promising scaffold for the development of novel therapeutic agents, particularly in anticancer research.[1] This technical guide serves as a comprehensive manual for researchers, outlining the application of modern computational chemistry techniques to elucidate the structural, electronic, and spectroscopic properties of 1-AAQCA. By detailing field-proven theoretical protocols, from geometry optimization using Density Functional Theory (DFT) to the simulation of spectroscopic data and conceptual workflows for molecular docking, this document provides the foundational knowledge required to predict the molecule's behavior and guide its rational design for advanced applications in materials science and drug discovery.

Introduction

The anthraquinone framework is a planar tricyclic system that is the core of many historically important dyes and a wide array of biologically active compounds.[2] The specific derivatization of this core dictates its function. In 1-Aminoanthraquinone-2-carboxylic acid (IUPAC Name: 1-amino-9,10-dioxoanthracene-2-carboxylic acid), the presence of an electron-donating amino group and an electron-withdrawing carboxylic acid group on the same aromatic ring creates a push-pull system that profoundly influences its chemical and photophysical properties.[1] Its molecular formula is C₁₅H₉NO₄, with a molecular weight of 267.24 g/mol .[1][3]

While experimental synthesis and characterization are indispensable, theoretical and computational studies offer a powerful, complementary approach. They provide insights at an atomic level that are often inaccessible through empirical methods alone. By simulating molecular behavior, we can predict properties, understand reaction mechanisms, and screen for potential biological activity, thereby accelerating the research and development cycle. This guide details the fundamental theoretical workflows for characterizing 1-AAQCA, establishing a bridge between its molecular structure and its potential functions.

Section 1: Foundational Computational Analysis: Molecular Geometry and Vibrational Frequencies

Expertise & Experience: The first and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure. All subsequent electronic and spectroscopic property calculations are dependent on this optimized geometry. An inaccurate structure will yield erroneous results. We employ Density Functional Theory (DFT) as it provides an excellent compromise between computational cost and accuracy for organic molecules of this size.

Protocol 1: Geometry Optimization and Frequency Analysis using DFT

This protocol describes a self-validating system: the frequency calculation not only provides the theoretical IR spectrum but also confirms that the optimized structure is a true energy minimum.

Methodology:

-

Structure Initialization: Construct the 3D structure of 1-AAQCA using molecular building software (e.g., Avogadro, GaussView). Ensure correct bond orders and initial stereochemistry.

-

Method Selection:

-

Theory: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to be effective for studying related 1-aminoanthraquinone systems.[4]

-

Basis Set: 6-311++G(d,p). This basis set is robust, including polarization functions (d,p) on heavy and hydrogen atoms to describe bond shape accurately, and diffuse functions (++) to correctly model lone pairs and potential non-covalent interactions.

-

-

Calculation Execution: Submit a calculation request to a quantum chemistry software package (e.g., Gaussian, ORCA) with keywords for geometry optimization (Opt) followed by a frequency calculation (Freq). The solvent environment can be simulated using a Polarizable Continuum Model (PCM), with a solvent like acetonitrile or water, to better mimic experimental conditions.[4]

-

Verification of Minimum: After the calculation converges, inspect the output of the frequency analysis. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural modification and re-optimization.

Data Presentation: Representative Theoretical Structural Parameters

The following table summarizes the kind of quantitative data obtained from a successful geometry optimization. The values are representative of what would be expected for 1-AAQCA based on studies of analogous structures.

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) | Significance |

| Bond Length | C=O (quinone) | ~1.23 Å | Typical double bond character of a quinone carbonyl. |

| Bond Length | C-N (amino) | ~1.37 Å | Shorter than a typical C-N single bond, indicating some double bond character due to resonance with the ring. |

| Bond Length | C-C (carboxyl) | ~1.48 Å | Standard single bond connecting the functional group to the aromatic ring. |

| Bond Length | O-H (carboxyl) | ~0.97 Å | Typical length for a carboxylic acid proton. |

| Bond Angle | O=C-C (quinone) | ~121° | Reflects the sp² hybridization of the carbonyl carbon. |

| Dihedral Angle | N-C1-C2-C(OOH) | ~0° or ~180° | Indicates the planarity and orientation of the substituents relative to the anthraquinone core. Intramolecular hydrogen bonding between the amino H and the carboxyl O is expected to enforce planarity. |

Visualization: Geometry Optimization Workflow

The logical flow from an initial guess to a validated stable structure is a cornerstone of computational chemistry.

Caption: Workflow for obtaining a validated minimum energy structure.

Section 2: Probing the Electronic Landscape: Frontier Molecular Orbitals (FMO)

Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[5] For a dye molecule, these orbitals dictate the nature of the primary electronic transition responsible for its color.

Protocol 2: FMO Calculation and Analysis

Methodology:

-

Input Geometry: Use the fully optimized molecular geometry obtained from Protocol 1.

-

Calculation Type: Perform a single-point energy calculation using the same DFT functional and basis set. This type of calculation is faster than an optimization and is designed to compute electronic properties for a fixed geometry.

-

Orbital Generation: Ensure the calculation is set to generate and save molecular orbital information, typically in a checkpoint or log file.

-

Visualization and Analysis: Use visualization software (e.g., GaussView, Chemcraft) to plot the isosurfaces of the HOMO and LUMO. Analyze their spatial distribution. For 1-AAQCA, we expect the HOMO to have significant density on the electron-rich amino group and the anthraquinone ring, while the LUMO will likely be localized on the electron-deficient quinone and carboxylic acid moieties.[5]

Data Presentation: Representative FMO Properties

This table illustrates the key electronic parameters derived from an FMO analysis. A smaller gap generally implies higher reactivity and a lower energy electronic transition (a shift towards red in the visible spectrum).

| Parameter | Representative Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the outermost electron-donating orbital. |

| LUMO Energy | -3.0 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap | 3.2 eV | Correlates with chemical reactivity and the energy of the lowest-energy electronic transition. |

Visualization: FMO Concept and Implications

Caption: The central role of HOMO and LUMO in determining chemical properties.

Section 3: Simulating Spectroscopic Properties

Expertise & Experience: Predicting spectra allows for direct comparison with experimental results, aiding in structure confirmation and understanding the origin of photophysical properties. Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra by calculating electronic excited states.[6] The IR spectrum, which corresponds to molecular vibrations, is obtained directly from the frequency calculation performed in Protocol 1.

Protocol 3: Simulating UV-Vis Spectra using TD-DFT

Methodology:

-

Input Geometry: Use the optimized ground-state geometry.

-

Calculation Setup:

-

Theory: Time-Dependent DFT (TD-DFT).

-

Functional/Basis Set: Use the same combination as the ground-state optimization (e.g., B3LYP/6-311++G(d,p)) for consistency. Functionals like ωB97XD can also be excellent compromises for capturing charge-transfer character.[6]

-

Solvent Model: Include a PCM to account for solvatochromic shifts, as absorption spectra can be highly solvent-sensitive.[5]

-

-

Execution: Request the calculation of several (e.g., 10-20) excited states.

-

Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (a measure of transition probability). The transition with the highest oscillator strength in the visible region will correspond to the perceived color. Analyze the orbital contributions to this transition, which for 1-AAQCA is expected to be a HOMO→LUMO intramolecular charge transfer (ICT) transition.

Data Presentation: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Assignment / Significance |

| IR | Vibrational Frequency | ~3400-3300 cm⁻¹ | N-H stretching vibrations of the amino group. |

| IR | Vibrational Frequency | ~3000-2800 cm⁻¹ | O-H stretching of the carboxylic acid (broad). |

| IR | Vibrational Frequency | ~1680 cm⁻¹ | C=O stretching of the carboxylic acid. |

| IR | Vibrational Frequency | ~1640 cm⁻¹ | C=O stretching of the quinone system. |

| UV-Vis | λmax | ~450-500 nm | Corresponds to the main absorption band in the visible spectrum, arising from a π→π* intramolecular charge transfer (ICT) transition. |

Section 4: Application in Drug Development: In Silico Screening

Expertise & Experience: The structural and electronic information gathered can be leveraged for drug discovery. Anthraquinone derivatives are known to exhibit anticancer activity, often by intercalating with DNA or inhibiting key enzymes like topoisomerases.[2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing an estimate of binding affinity.[7]

Protocol 4: A Conceptual Workflow for Molecular Docking

Methodology:

-

Ligand Preparation: The optimized 3D structure of 1-AAQCA serves as the input ligand. Appropriate protonation states at physiological pH (around 7.4) must be assigned, and partial charges are calculated.

-

Target Selection: A relevant biological target is chosen from a protein database (e.g., Protein Data Bank - PDB). Based on literature for similar compounds, potential targets could include Topoisomerase II, Cyclin-Dependent Kinase 2 (CDK2), or other proteins involved in carcinogenesis.[2][7] The protein structure is prepared by removing water molecules, adding hydrogens, and defining the binding site (active site).

-

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed in the binding site of the target protein. The software then explores various conformations and orientations of the ligand, scoring each "pose" based on a scoring function that estimates binding energy.

-

Post-Docking Analysis: The results are analyzed to identify the pose with the lowest binding energy (most favorable). Key interactions, such as hydrogen bonds between the amino/carboxylic groups of 1-AAQCA and amino acid residues in the protein, are identified and visualized. This provides a structural hypothesis for the molecule's mechanism of action.

Visualization: Molecular Docking Workflow

Caption: A streamlined workflow for predicting ligand-protein interactions.

Conclusion

The theoretical study of 1-Aminoanthraquinone-2-carboxylic acid provides invaluable, atom-level insights that complement and guide experimental work. Through the systematic application of DFT and TD-DFT, one can reliably predict its stable structure, electronic distribution, and spectroscopic signatures. This foundational knowledge is crucial for understanding its properties as a dye and for rationally modifying its structure to enhance desired characteristics. Furthermore, computational techniques like molecular docking provide a powerful platform for hypothesis-driven drug design, enabling the rapid screening of its potential as a therapeutic agent. The integrated theoretical approach detailed in this guide empowers researchers to unlock the full potential of this versatile molecule.

References

-

Smolecule. (2023). 1-Aminoanthraquinone-2-carboxylic acid.

-

The Merck Index Online. 1-Aminoanthraquinone-2-carboxylic Acid.

-

ResearchGate. (2015). Amino-anthraquinone chromophores functionalised with 3-picolyl units: structures, luminescence, DFT and their coordination chemistry with cationic Re(I) di-imine complexes.

-

National Institutes of Health (NIH). (2022). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.

-

Iraqi Journal of Pharmaceutical Sciences. Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and.

-

PrepChem.com. Synthesis of 1-amino-anthraquinone-2-carboxylic acid.

-

ResearchGate. (2013). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions.

-

The Merck Index. 1-Aminoanthraquinone-2-carboxylic Acid.

-

National Institutes of Health (NIH). (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

-

SpringerLink. (2017). DFT study of the intramolecular double proton transfer of 2,5-diamino-1,4-benzoquinone and its derivatives, and investigations about their aromaticity.

-

Google Patents. Process for the preparation of 1-aminoanthraquinones.

-

Journal of Chemical Theory and Computation. (2017). TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes.

-

Google Patents. Synthesis of 1-aminoanthraquinone.

Sources

- 1. Buy 1-Aminoanthraquinone-2-carboxylic acid | 82-24-6 [smolecule.com]

- 2. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Aminoanthraquinone-2-carboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Aminoanthraquinone-2-carboxylic acid, a pivotal molecule in the landscape of synthetic chemistry. From its early discovery in the burgeoning field of dye chemistry to its contemporary applications in medicinal research and materials science, this document traces the compound's journey, offering in-depth technical insights into its synthesis, properties, and utility. As a bifunctional molecule, its unique combination of an amino group and a carboxylic acid on the anthraquinone framework bestows it with versatile reactivity, making it a valuable precursor and a subject of ongoing scientific inquiry.

A Legacy Etched in Color: The Historical Discovery and Evolution

The turn of the 20th century was a period of intense innovation in synthetic dye chemistry, and it is within this context that 1-Aminoanthraquinone-2-carboxylic acid first emerged. Early documented preparations of this vibrant red, needle-like crystalline compound date back to the early 1910s.[1]

One of the pioneering methods was described by Terres in 1913 , who synthesized the compound through the reduction of 1-nitroanthraquinone-2-carboxylic acid using sodium sulfide.[1] This reaction represented a fundamental approach to accessing the amino functionality on the anthraquinone core.

Also in 1913, Scholl reported an alternative route involving the treatment of 1-nitro-2-methylanthraquinone with alcoholic potassium hydroxide.[1] This method highlighted the creative synthetic strategies being explored to functionalize the anthraquinone skeleton.

A subsequent advancement was documented by Locher and Fierz in 1927 , who prepared the acid by heating 1-nitro-2-bromomethylanthraquinone with sodium acetate in o-dichlorobenzene.[1] These early methods, while foundational, often required harsh reaction conditions and stoichiometric reagents, reflecting the technological landscape of the era.

The primary impetus for the development of synthetic routes to 1-Aminoanthraquinone-2-carboxylic acid was its crucial role as an intermediate in the manufacture of anthraquinone dyes.[2] The amino and carboxylic acid groups provided handles for further chemical modification, allowing for the synthesis of a wide array of disperse, vat, and pigment dyes.[2] This industrial demand spurred further research into more efficient and scalable synthetic processes.

The Art of Synthesis: A Comparative Overview of Preparative Methods

The synthesis of 1-Aminoanthraquinone-2-carboxylic acid has evolved significantly from the early 20th-century methods. Modern approaches prioritize efficiency, safety, and scalability. Below is a comparative analysis of key synthetic strategies.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reduction of Nitro Precursor | 1-Nitroanthraquinone-2-carboxylic acid | Hydrazine hydrate, NaOH[3] | High yield, relatively clean reaction. | Use of hydrazine, which is toxic. |

| Oxidation of Hydroxymethyl Precursor | 1-Amino-2-hydroxymethyl anthraquinone | Permanganate in alkaline medium[4] | Utilizes a different synthetic pathway. | Use of strong oxidizing agents, potential for side reactions. |

| Multi-step Synthesis from Benzoic Acid Derivatives | 2-Substituted benzoic acid and xylene | Various, including oleum for cyclization and ammonia for amination.[5][6] | Scalable industrial process, avoids some hazardous reagents of older methods. | Multi-step process can be complex and may require optimization at each stage. |

Detailed Experimental Protocol: Reduction of 1-Nitroanthraquinone-2-carboxylic acid

This protocol is based on a commonly employed laboratory-scale synthesis.

Objective: To synthesize 1-Aminoanthraquinone-2-carboxylic acid from 1-Nitroanthraquinone-2-carboxylic acid.

Materials:

-

1-Nitroanthraquinone-2-carboxylic acid (30 parts by weight)

-

Water (250 parts by weight)

-

Hydrazine hydrate (10 parts by weight)

-

30% Aqueous sodium hydroxide solution (67 parts by weight)

-

Hydrochloric acid (aqueous solution for acidification)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, combine 250 parts of water, 10 parts of hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution.

-

Heat the mixture to 70°C with stirring.

-

Over the course of 1 hour, gradually add 30 parts of 1-Nitroanthraquinone-2-carboxylic acid to the stirred mixture, maintaining the temperature at 70°C.

-

After the addition is complete, heat the reaction mass to 80°C and continue stirring at this temperature for 4 hours.

-

Dilute the reaction mixture with 250 parts of water and filter the resulting precipitate.

-

Resuspend the precipitate in 1000 parts of water and acidify with aqueous hydrochloric acid until the solution is acidic.

-

Filter the resulting solid, wash with water until the filtrate is colorless and neutral, and then dry to obtain 1-Aminoanthraquinone-2-carboxylic acid.[3]

Expected Yield: Approximately 20 parts by weight.[3]

Synthetic Workflow Diagram